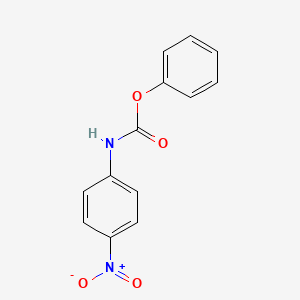![molecular formula C12H12F3N B3055483 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine CAS No. 65040-68-8](/img/structure/B3055483.png)
4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
“4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s important to note that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Aplicaciones Científicas De Investigación
Potency Improvement in PARP-1 Inhibitors
The 4-phenyl-1,2,3,6-tetrahydropyridine fragment, closely related to 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, has been identified as a significant component in enhancing the inhibitory potency against poly(ADP-ribose) polymerase-1 (PARP-1). Various analogues incorporating this fragment have shown high potency as PARP-1 inhibitors, suggesting its potential in developing effective therapies in this domain (Ishida et al., 2005).
Tetrahydropyridine in Pharmacology
The tetrahydropyridine (THP) moiety, a key part of many biologically active systems, has been extensively researched for its synthesis and pharmacological properties. This research has led to the design of several promising drug candidates, with many undergoing clinical studies. The exploration of THP derivatives' pharmacological characteristics provides a foundation for future drug development (Mateeva et al., 2005).
Parkinson's Disease Research
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), closely related to 4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine, has been extensively used as a neurotoxin model for Parkinson's Disease (PD) research. Its impact on mitochondria plays a crucial role in its neurotoxicity, making it an important tool for understanding PD pathology and developing potential treatments (Przedborski et al., 2004).
Oxidation Reactions and Synthesis
Research on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, a derivative of tetrahydropyridine, has explored its oxidation reactions. This includes studies on the synthesis, structure, and oxidative conversions of its compounds, contributing valuable knowledge to the field of organic chemistry and pharmacology (Soldatenkov et al., 2003).
Anticancer Research
Functionalized tetrahydropyridine (THP) ring systems are being explored for their anti-cancer activities. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents represent a significant advancement in the search for new cancer therapies (Redda et al., 2007).
Safety and Hazards
The safety data sheet for a related compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .
Direcciones Futuras
Trifluoromethylpyridines, a related group of compounds, are expected to find many novel applications in the future due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Propiedades
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-4,8,16H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYKRMQORZOMNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456235 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
CAS RN |
65040-68-8 | |
| Record name | 4-[3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

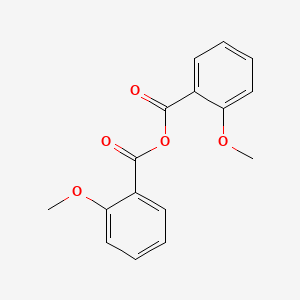
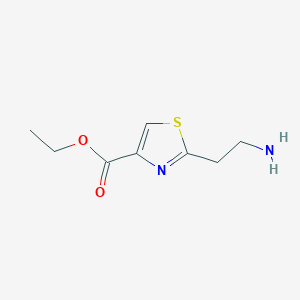
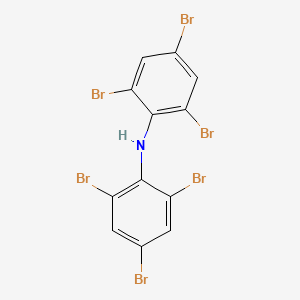
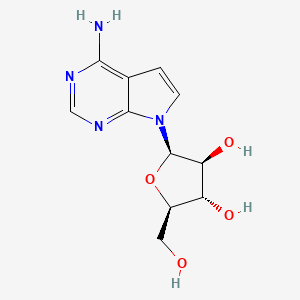


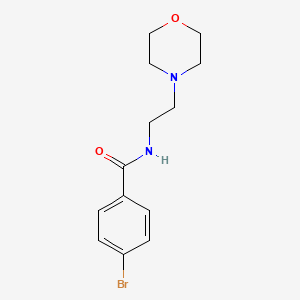
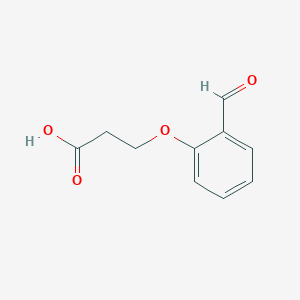

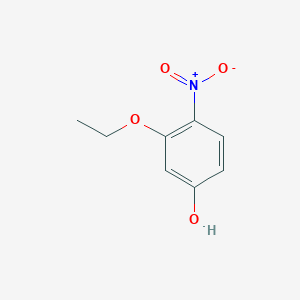
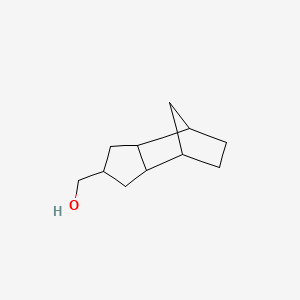
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)
